molecular formula C9H11ClN2O4 B1521932 2-Amino-1-(4-methoxy-3-nitro-phenyl)-ethanone hydrochloride CAS No. 877395-19-2

2-Amino-1-(4-methoxy-3-nitro-phenyl)-ethanone hydrochloride

Cat. No. B1521932
M. Wt: 246.65 g/mol
InChI Key: JOTOORYFPZZYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-methoxy-3-nitro-phenyl)-ethanone hydrochloride, commonly referred to as 2A1MNEH, is a synthetic compound that has been used in scientific research for various applications. It is a small molecule that is composed of nitrogen, oxygen, carbon, and hydrogen atoms. This compound is typically found in a powder form and is soluble in water. It is used in various laboratory experiments and has been studied for its biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Application in Nickel Complexes

    • Research has explored the synthesis of mono- and dinuclear Ni(II) complexes using related compounds, demonstrating their potential application in creating complex molecular structures with antimicrobial properties (Chai et al., 2017).
  • Role in the Synthesis of Cytotoxic Compounds

    • Studies have been conducted on the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, starting from compounds including 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone, to investigate their cytotoxic activity against various cancer cell lines and study their fluorescence properties (Kadrić et al., 2014).
  • Development of Antimicrobial Agents

    • Research into the synthesis of novel compounds, including 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide, has shown potential for antimicrobial activity, demonstrating the role of related chemical structures in developing new antimicrobial agents (Patel et al., 2011).
  • Photoreagents in Protein Crosslinking and Affinity Labeling

    • The use of 4-nitrophenyl ethers, related to the compound , as high-yield photoreagents for protein crosslinking and affinity labeling has been proposed. These compounds are unreactive in the dark but react quantitatively with amines upon irradiation, which is useful in biological applications (Jelenc et al., 1978).
  • Applications in Organic Synthesis

    • The compound has relevance in organic synthesis, particularly in the synthesis of pyrrolo[4,3,2-de]quinolines, which are important for creating heterocyclic or carbocyclic compounds and can be used as ligands in metal complexes (Roberts et al., 1997).

properties

IUPAC Name

2-amino-1-(4-methoxy-3-nitrophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.ClH/c1-15-9-3-2-6(8(12)5-10)4-7(9)11(13)14;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTOORYFPZZYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-methoxy-3-nitrophenyl)ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-methoxy-3-nitro-phenyl)-ethanone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(4-methoxy-3-nitro-phenyl)-ethanone hydrochloride
Reactant of Route 3
2-Amino-1-(4-methoxy-3-nitro-phenyl)-ethanone hydrochloride
Reactant of Route 4
2-Amino-1-(4-methoxy-3-nitro-phenyl)-ethanone hydrochloride
Reactant of Route 5
2-Amino-1-(4-methoxy-3-nitro-phenyl)-ethanone hydrochloride
Reactant of Route 6
2-Amino-1-(4-methoxy-3-nitro-phenyl)-ethanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.